molecular formula C14H29NO2S B13198723 tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate

Cat. No.: B13198723
M. Wt: 275.45 g/mol
InChI Key: RYGNOUNTBPUCOD-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a hexyl chain substituted with a propan-2-ylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a hexylamine derivative under controlled conditions. The reaction mixture is then cooled and stirred to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted hexyl derivatives .

Scientific Research Applications

tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hexyl chain and propan-2-ylsulfanyl group contribute to the compound’s lipophilicity and ability to interact with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate: A compound with a pyrimidyl group, used in different synthetic applications.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A compound with a piperidinyl group, used in medicinal chemistry .

Uniqueness

tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate is unique due to its specific structural features, including the propan-2-ylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C14H29NO2S

Molecular Weight

275.45 g/mol

IUPAC Name

tert-butyl N-(6-propan-2-ylsulfanylhexyl)carbamate

InChI

InChI=1S/C14H29NO2S/c1-12(2)18-11-9-7-6-8-10-15-13(16)17-14(3,4)5/h12H,6-11H2,1-5H3,(H,15,16)

InChI Key

RYGNOUNTBPUCOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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